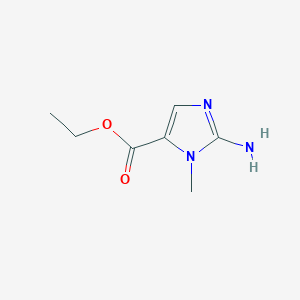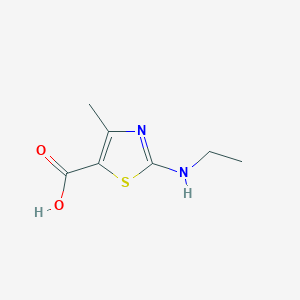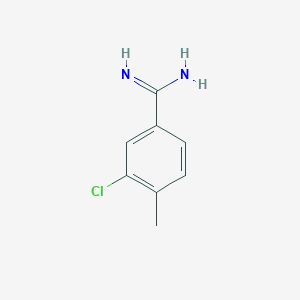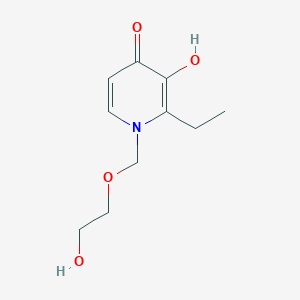
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, also known as EHPG, is a chelating agent that is commonly used in scientific research. It has been found to have various biochemical and physiological effects, and has been used in a wide range of applications.
Mecanismo De Acción
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one works by forming a complex with metal ions, which then allows them to be removed from the biological system. This is achieved through the formation of a stable chelate complex, which prevents the metal ions from interacting with other molecules in the system.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been found to protect against oxidative stress in a number of different systems. It has also been found to have anti-inflammatory properties, and has been used to treat a range of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is its ability to remove metal ions from biological systems. This makes it a useful tool for studying the effects of metal ions on biological processes. However, its use is limited by its potential toxicity, and care must be taken when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. One area of interest is the development of new chelating agents that are more effective and less toxic than 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. Another area of interest is the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of a range of different diseases, including cancer and neurodegenerative disorders.
In conclusion, 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is a chelating agent that has been widely used in scientific research. It has a number of biochemical and physiological effects, and has been used in a range of applications. While its use is limited by its potential toxicity, it remains an important tool for studying the effects of metal ions on biological processes. There are also a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, including the development of new chelating agents and the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of various diseases.
Métodos De Síntesis
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one can be synthesized using a number of different methods, including the reaction of pyridine-4-one with ethyl acetoacetate and formaldehyde, or the reaction of 2-ethyl-3-hydroxypyridine with ethylene oxide and formaldehyde.
Aplicaciones Científicas De Investigación
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been used extensively in scientific research, particularly in the field of biochemistry. It is commonly used as a chelating agent to remove metal ions from biological systems, and has been found to be particularly effective in the removal of iron and copper ions.
Propiedades
Número CAS |
178627-04-8 |
|---|---|
Nombre del producto |
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3 |
Clave InChI |
CWIFOTYPMXTVNK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
SMILES canónico |
CCC1=C(C(=O)C=CN1COCCO)O |
Sinónimos |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



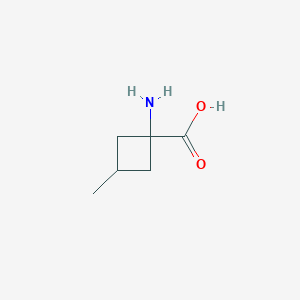
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
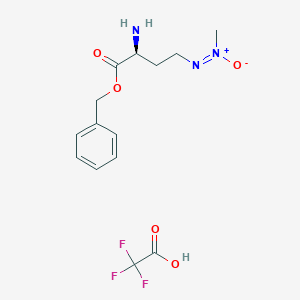



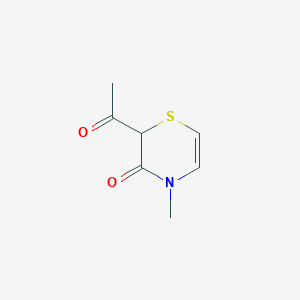

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
